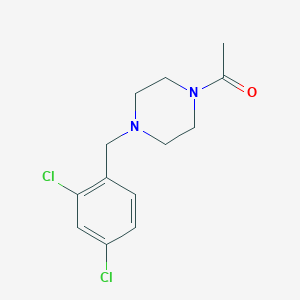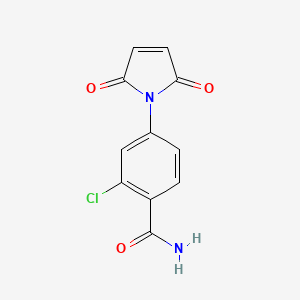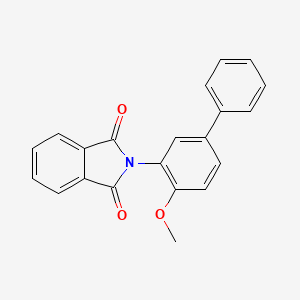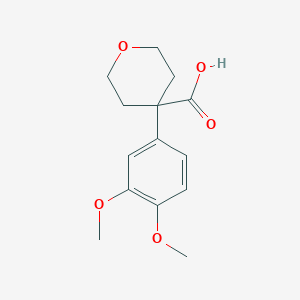![molecular formula C17H17ClN2O2 B5812297 N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as ACPU, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. ACPU has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and other related pathways.
作用機序
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that are similar in structure to the active ingredient in marijuana, THC. They play a key role in regulating various physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea increases the levels of endocannabinoids in the body, leading to a range of effects.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain, inflammation, and anxiety in animal models, and it is being investigated as a potential treatment for various medical conditions. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has also been shown to have antioxidant and neuroprotective effects, making it a valuable tool for studying the effects of oxidative stress and neurodegeneration.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system and other related pathways. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is also relatively stable and easy to use in laboratory experiments. However, there are also some limitations to the use of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. It can be toxic at high concentrations, and it may have off-target effects on other enzymes and pathways. Careful attention must be paid to the concentration and timing of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea administration in order to avoid these potential issues.
将来の方向性
There are several potential future directions for research involving N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is the development of new drugs based on the structure of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea that could be used to treat medical conditions. Another area of interest is the investigation of the effects of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea on other pathways and enzymes, which could lead to new insights into the role of endocannabinoids in the body. Finally, there is a need for further research into the safety and toxicity of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, in order to ensure that it can be used safely and effectively in laboratory experiments and potential medical applications.
合成法
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most commonly used method involves the reaction of 3-acetylphenol with 4-chlorophenethylamine to form N-(3-acetylphenyl)-2-(4-chlorophenethyl)amine, which is then reacted with urea to form N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. The synthesis of N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学的研究の応用
N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is widely used in scientific research as a tool for studying the endocannabinoid system and other related pathways. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is also being investigated as a potential treatment for various medical conditions, including chronic pain, epilepsy, and anxiety disorders.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)14-3-2-4-16(11-14)20-17(22)19-10-9-13-5-7-15(18)8-6-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCYEPPBGPPQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)





![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)



![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)